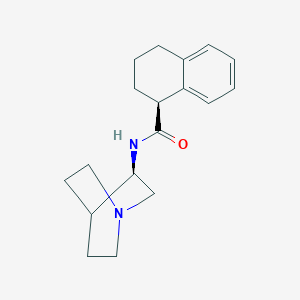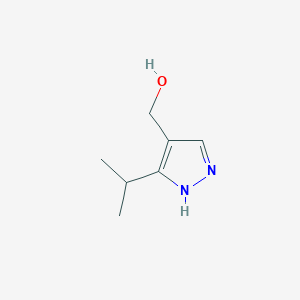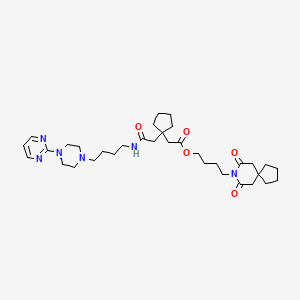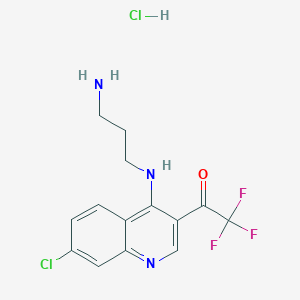![molecular formula C9H5FOS B13429128 5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)
5-Fluorobenzo[b]thiophene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorobenzo[b]thiophene-6-carbaldehyde is a fluorinated heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[b]thiophene-6-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine atom and aldehyde group. One common method is the electrophilic fluorination of benzothiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow chemistry and catalytic processes are often employed to optimize reaction conditions and minimize waste. The use of automated synthesis platforms can also enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and organolithium reagents.
Major Products Formed
Oxidation: 5-Fluorobenzo[b]thiophene-6-carboxylic acid.
Reduction: 5-Fluorobenzo[b]thiophene-6-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluorobenzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles and as a precursor for various functionalized benzothiophenes.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, liquid crystals, and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole-dipole interactions. The aldehyde group can act as a reactive site for covalent modification of target proteins, leading to altered biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluorobenzo[b]thiophene-3-carboxylic acid
- 5-Fluorobenzo[b]thiophene-2-carboxylic acid
- 5-Fluorobenzo[b]thiophene-6-methanol
Uniqueness
5-Fluorobenzo[b]thiophene-6-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.
Propiedades
Fórmula molecular |
C9H5FOS |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5-fluoro-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H |
Clave InChI |
XGXONEQEGGDNNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=CC(=C(C=C21)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
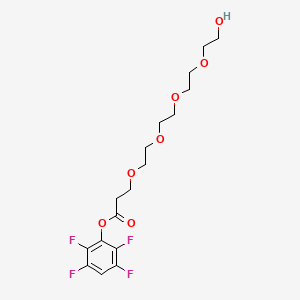
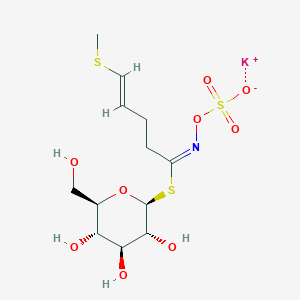
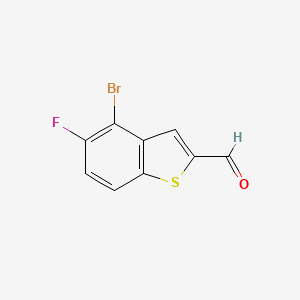
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)

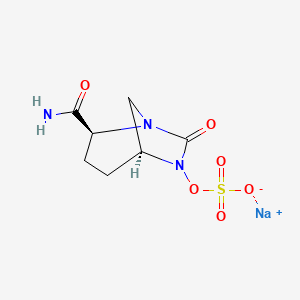
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
